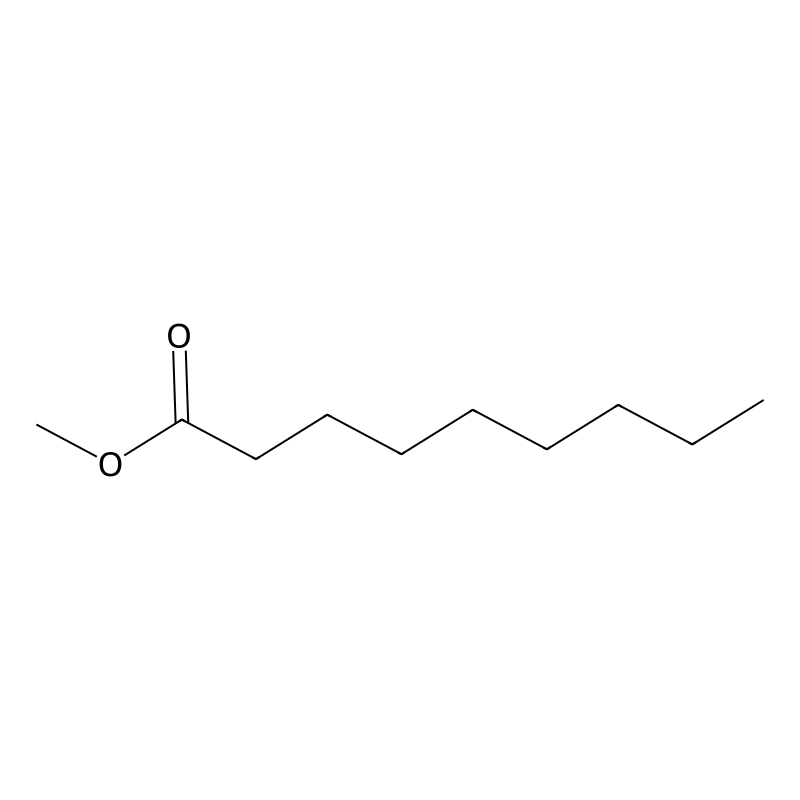

Methyl nonanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in alcohol, ether; insoluble in wate

Canonical SMILES

Protein Solubilization

Methyl nonanoate can aid in solubilizing membrane proteins. Membrane proteins are crucial components of cell membranes and are challenging to study due to their hydrophobic nature. Methyl nonanoate, with its amphiphilic properties (having both hydrophobic and hydrophilic regions), can interact with both the hydrophobic and hydrophilic regions of membrane proteins, promoting their solubility in aqueous solutions, making them accessible for further analysis [].

Protein-Protein Interactions

Methyl nonanoate can be employed in studying protein-protein interactions. It can be used to identify proteins that bind to specific target proteins by employing techniques like affinity chromatography. In this method, methyl nonanoate is immobilized on a solid support, and the target protein is attached to it. Subsequently, a mixture containing potential binding partners is passed through the column. Proteins that specifically interact with the target protein will bind to the methyl nonanoate-bound target protein, allowing for their identification and isolation.

Methyl nonanoate, also known as methyl pelargonate or 1-nonanecarboxylate, is an organic compound classified as a fatty acid methyl ester. Its molecular formula is C10H20O2, and it has a molecular weight of approximately 172.26 g/mol. This compound appears as a colorless, oily liquid with a fruity or tropical odor, often described as pear-like. It is hydrophobic and has a high boiling point of 213 °C, making it practically insoluble in water (solubility measured at 22.5 mg/L) .

- Flammability: Esters are generally flammable, so proper storage and handling are crucial to avoid fire hazards.

- Mild Irritation: Skin and eye contact with some esters can cause mild irritation. Consult safety data sheets (SDS) before handling.

Methyl nonanoate is primarily formed through the esterification reaction between methanol and nonanoic acid. This reaction can be catalyzed by various acids, such as sulfuric acid or methanesulfonic acid, under specific conditions to yield high purity and yield . The compound can also undergo hydrolysis in the presence of water and an acid or base to regenerate nonanoic acid and methanol.

Several methods exist for synthesizing methyl nonanoate:

- Esterification: The most common method involves the reaction of nonanoic acid with methanol in the presence of an acid catalyst.

- Catalytic Hydrogenation: Methyl nonanoate can be synthesized from 1-octene and methyl formate using palladium catalysts under high pressure and temperature conditions .

- Transesterification: This method involves reacting triglycerides with methanol to produce methyl nonanoate among other fatty acid esters.

Methyl nonanoate has several applications:

- Flavoring Agents: Due to its fruity aroma, it is used in food flavorings and fragrances.

- Perfumes: It is incorporated into various cosmetic products for its pleasant scent.

- Solvents: Its hydrophobic properties make it suitable for use in organic solvents.

- Biochemical Research: It serves as a model compound in studies related to fatty acid metabolism .

Methyl nonanoate shares structural similarities with several other fatty acid methyl esters. Notable similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl octanoate | C9H18O2 | Shorter carbon chain than methyl nonanoate |

| Methyl decanoate | C11H22O2 | Longer carbon chain; different flavor profile |

| Methyl pelargonate | C10H20O2 | Synonym for methyl nonanoate; same chemical structure |

| Methyl hexanoate | C7H14O2 | Significantly shorter carbon chain |

Methyl nonanoate stands out due to its unique balance between volatility and hydrophobicity, contributing to its distinctive fruity aroma that differentiates it from other similar compounds .

Physical Description

Liquid

colourless to pale yellow oily liquid with a wine, coconut odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

4.32

Appearance

Melting Point

UNII

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Emollient